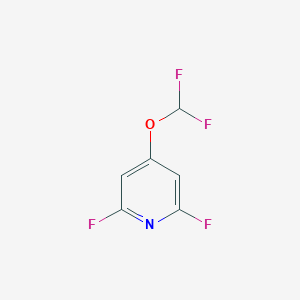

4-(Difluoromethoxy)-2,6-difluoropyridine

Description

4-(Difluoromethoxy)-2,6-difluoropyridine is a fluorinated pyridine derivative characterized by a difluoromethoxy (-OCF₂H) group at the 4-position and fluorine atoms at the 2- and 6-positions of the pyridine ring. This compound combines electron-withdrawing fluorine substituents with a polar, lipophilic difluoromethoxy group, making it structurally distinct from simpler dihalopyridines.

The difluoromethoxy group enhances metabolic stability and lipophilicity compared to non-fluorinated alkoxy substituents, a trait leveraged in medicinal chemistry (e.g., fluorinated pyrimidines in ). Its electronic profile also influences regioselectivity in reactions such as cross-coupling or metalation, as seen in related fluoropyridines ().

Properties

Molecular Formula |

C6H3F4NO |

|---|---|

Molecular Weight |

181.09 g/mol |

IUPAC Name |

4-(difluoromethoxy)-2,6-difluoropyridine |

InChI |

InChI=1S/C6H3F4NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |

InChI Key |

VGOHUPJJZXNILQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1F)F)OC(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2,6-difluoropyridine typically involves the introduction of difluoromethoxy and difluoro groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be achieved through various pathways, including electrophilic, nucleophilic, radical, and cross-coupling methods .

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-2,6-difluoropyridine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced difluoromethylation reagents and catalysts to streamline the synthesis and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-2,6-difluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The difluoromethoxy and difluoro groups can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include difluorocarbene reagents, metal catalysts (such as palladium or copper), and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while cross-coupling reactions can produce more complex fluorinated heterocycles .

Scientific Research Applications

4-(Difluoromethoxy)-2,6-difluoropyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)-2,6-difluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, it may inhibit certain enzymes by forming strong interactions with their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic features of 4-(difluoromethoxy)-2,6-difluoropyridine with analogous compounds:

Key Observations:

- The difluoromethoxy group introduces a unique combination of polarity and lipophilicity, distinct from halogens (-F, -Cl) or trifluoromethyl (-CF₃) groups.

- 2,6-Difluoropyridine serves as a foundational structure; its microwave spectrum and planar geometry are well-studied (), whereas the 4-OCF₂H derivative likely exhibits altered dipole moments and solubility.

- Steric effects : The 4-OCF₂H group in the target compound may hinder reactions at the 4-position compared to smaller substituents (e.g., -F in 2,6-difluoropyridine).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.